- Process for preparation of optically active amino acids, China, , ,
Cas no 923-27-3 (D-Lysine)
D-Lysine Properties
Names and Identifiers
-
- (R)-2,6-Diaminohexanoic acid
- D-Lysine free base
- D-Lysine
- D-2,6-DIAMINOHEXANOIC ACID
- Benzonitrile,2,6-diamino
- (R)-2,6-Diaminocaproic acid
- Lysine, D- (8CI)
- D
- (2R)-2,6-Diaminohexanoic acid
- (R)-Lysine
- CHEMBL319497
- AM81900
- Aminutrin, 6-amino-
- GTPL4681
- D-Lysin
- L-Lysine (9CI)
- MFCD00008234
- NS00079897
- CHEBI:16855
- Lysine, L- (8CI)
- CS-0016215
- EN300-86447
- D-Lys
- DLY
- Lysine, D-
- UNII-3HQ6U6424Q
- EINECS 213-091-9
- SCHEMBL7343
- BDBM217368
- HY-Y1091
- (R)-2,6-Diaminohexanoic acid;D-Lysine free base;D-LYSIN;D-LysineBase;(2R)-2,6-diaminohexanoic acid
- AKOS005137994
- F11082
- DTXSID4074986
- 923-27-3
- L-8990
- 3HQ6U6424Q
- C00739
- FS-4277
- DB03252
- F6B0F086-E751-4E60-B17F-97BB2457C4E4
- D-Lysine, >=98% (HPLC)
- (R,S)-2,6-Diamino-hexanoic acid
- Q27077084
- Lysine #
- (-)-R-LYSINE
- NCGC00163336-01
- D-2,6-Diaminohexanoate
- 26853-89-4
- D-Lysine, free base
- NCGC00163336-02
- DTXCID8048789
- (R)-2,6-Diaminohexanoate
- +Expand
-
- MFCD00008234
- KDXKERNSBIXSRK-RXMQYKEDSA-N
- 1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m1/s1
- [C@H](N)(C(=O)O)CCCCN
Computed Properties
- 146.10600
- 3
- 4
- 5
- 146.105527694g/mol
- 10
- 106
- 0
- 1
- 0
- 0
- 0
- 1
- nothing
- nothing
- 0
- 89.3Ų
Experimental Properties
- 0.92790
- 89.34000
- 1.503
- 311.5ºC at 760 mmHg
- 218 °C (dec.) (lit.)
- 142.2 ºC
- H2O: soluble
- Needle or sheet crystals
- Soluble in water, acid, slightly soluble in ethanol, ether, chloroform
- 1.125
D-Lysine Security Information
- 1
- NONH for all modes of transport
- −20°C
D-Lysine Customs Data
- 2922499990
-
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
D-Lysine Price
D-Lysine Synthesis
Synthetic Circuit 1
1.2 Reagents: Sodium hydroxide Solvents: Methanol , Water ; pH 9.74; 1 h
Synthetic Circuit 2
- Chemical dynamic kinetic resolution and S/R interconversion of unprotected α-amino acidsAngewandte Chemie, 2014, 53(45), 12214-12217,
Synthetic Circuit 3
Synthetic Circuit 4
Synthetic Circuit 5
- Selective synthesis applying amino acids with basic side chains as peptide precursorsAfrican Journal of Pure and Applied Chemistry, 2009, 3(6), 108-115,
Synthetic Circuit 6
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 16 h, rt
- Enantioselective synthesis of amino acids from ammoniaNature Catalysis, 2022, 5(6), 571-577,
Synthetic Circuit 7
Synthetic Circuit 8
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
1.3 Reagents: Sodium hydroxide , Penicillin amidase Solvents: Water ; 12 h, 30 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2; 5 h, 120 °C
1.5 Reagents: Ammonia Solvents: Water ; overnight, pH 5.74, 4 °C
- Method for preparing D-amino acid with immobilized penicillin acylase as catalyst, China, , ,
Synthetic Circuit 9
- D-α-Amino acids, Federal Republic of Germany, , ,
Synthetic Circuit 10
- Preparation of racemic α-amino acid standards for accurate mass spectrometric analysis via racemization catalyzed by a hydrophobic pyridoxal derivativeTalanta, 2021, 234,,
Synthetic Circuit 11
Synthetic Circuit 12
- Chiral organic metal skeleton hollow nanosphere and preparation method thereof, China, , ,
Synthetic Circuit 13
Synthetic Circuit 14
Synthetic Circuit 15
- Process for preparation of D-lysine hydrochloride, China, , ,
Synthetic Circuit 16
1.2 Reagents: Trifluoroacetic acid Solvents: Acetonitrile ; 42 °C
- Enantioselective enzymatic cleavage of N-benzyloxycarbonyl groupsAdvanced Synthesis & Catalysis, 2003, 345, 830-834,
Synthetic Circuit 17
Synthetic Circuit 18
- Preparation of enantiomerically pure D-amino acids by fermentative with transgenic cells, United States, , ,
Synthetic Circuit 19
Synthetic Circuit 20
- Enzymic production of D-amino acids from 5-substituted hydantoins. Part II. Optimal conditions for the enzymic production of D-amino acids from the corresponding 5-substituted hydantoinsAgricultural and Biological Chemistry, 1987, 51(3), 715-19,
D-Lysine Raw materials
- Hexanoic acid, 6-amino-2-oxo-
- H-Lys(Z)-OH
- Nickel, [N-[[5-chloro-2-[[2-[(11bS)-3,5-dihydro-4H-dinaphth[2,1-c:1',2'-e]azepin-4-yl-κN]acetyl]amino-κN]phenyl]phenylmethylene]-D-lysinato(2-)-κN2,κO1]-, (SP-4-4)-
- 5-(4-aminobutyl)imidazolidine-2,4-dione
- (1R)-(-)-10-Camphorsulfonic Acid
- L-Lysine
- L-Lysine hydrochloride
- lysine hydrochloride
- DL-Lysine
- Z-D-Lys-oh
- L(+)-Tartaric acid
- D-Lysine
D-Lysine Preparation Products
D-Lysine Suppliers
D-Lysine Related Literature
-
Guang Yang,Jie Ji,Siyu Zhang,Guangyao Li,Bin Li Anal. Methods 2020 12 673
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Pranit S. Metkar,Mark A. Scialdone,Kenneth G. Moloy Green Chem. 2014 16 4575
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3. Photocatalytic racemization of amino acids in aqueous polycrystalline cadmium(II) sulfide dispersionsBunsho Ohtani,Jun-ichi Kawaguchi,Masami Kozawa,Sei-ichi Nishimoto,Tomoyuki Inui,Kunisuke Izawa J. Chem. Soc. Faraday Trans. 1995 91 1103
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Hsin-Hsi Lo,Hsin-Hua Lin,Amarendra Nath Maity,Shyue-Chu Ke Chem. Commun. 2016 52 6399
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Luigi Stagi,Davide de Forni,Plinio Innocenzi Biomater. Sci. 2022 10 1904
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Roman Belle,Abbas H. K. Al Temimi,Kiran Kumar,Bas J. G. E. Pieters,Anthony Tumber,James E. Dunford,Catrine Johansson,Udo Oppermann,Tom Brown,Christopher J. Schofield,Richard J. Hopkinson,Robert S. Paton,Akane Kawamura,Jasmin Mecinovi? Chem. Commun. 2017 53 13264
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Kun Liu,Xiuqiang Zhang,Xiong Tao,Jiatao Yan,Guichao Kuang,Wen Li,Afang Zhang Polym. Chem. 2012 3 2708
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Vadhana Varadarajan,Rajat Desikan,K. G. Ayappa Soft Matter 2020 16 4840
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Jun-Ru Chen,Shyue-Chu Ke Phys. Chem. Chem. Phys. 2018 20 13068
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Kai-Ting Huang,Chien-Chung Shih,Bing-Huang Jiang,Ru-Jong Jeng,Chih-Ping Chen,Wen-Chang Chen J. Mater. Chem. C 2019 7 12572